molecular formula C18H18INS B13412553 4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide CAS No. 97453-89-9

4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide

Cat. No.: B13412553
CAS No.: 97453-89-9
M. Wt: 407.3 g/mol
InChI Key: SBQUDTMUNCFHNJ-UHFFFAOYSA-M
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Description

4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide is a chemical compound with the molecular formula C18H18INS It is a thiazolium salt, characterized by the presence of a thiazole ring substituted with phenyl, ethyl, and methyl groups, and an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide typically involves the reaction of 2-methyl-4,5-diphenylthiazole with ethyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetone or ethanol. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide can undergo various chemical reactions, including:

    Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles.

    Oxidation and reduction: The thiazole ring can participate in redox reactions.

    Addition reactions: The compound can react with electrophiles to form addition products.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include halides, cyanides, and thiolates. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as 4,5-Diphenyl-3-ethyl-2-methylthiazolium chloride when using chloride ions.

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the thiazole ring or its substituents.

Scientific Research Applications

4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thiazolium salts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide involves its interaction with specific molecular targets. The thiazolium ring can participate in electron transfer reactions, influencing various biochemical pathways. The compound may also interact with enzymes and proteins, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Diphenyl-2-methylthiazolium iodide
  • 3-Ethyl-2-methylthiazolium iodide
  • 4,5-Diphenylthiazolium iodide

Comparison

4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide is unique due to the presence of both ethyl and methyl groups on the thiazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

CAS No.

97453-89-9

Molecular Formula

C18H18INS

Molecular Weight

407.3 g/mol

IUPAC Name

3-ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium;iodide

InChI

InChI=1S/C18H18NS.HI/c1-3-19-14(2)20-18(16-12-8-5-9-13-16)17(19)15-10-6-4-7-11-15;/h4-13H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

SBQUDTMUNCFHNJ-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C.[I-]

Origin of Product

United States

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